

Vazegepant and its Stable Isotope Labeled Analogues: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Rac)-Vazegepant-13C,d3

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Abstract

Vazegepant, a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the acute treatment of migraine. [1][2] Administered intranasally, it offers a rapid onset of action, providing an alternative for patients who may not be suitable for or responsive to other therapies.[1] This technical guide provides a comprehensive overview of Vazegepant, its mechanism of action, and the role of its stable isotope labeled analogues in research and development. Detailed experimental protocols, quantitative data from clinical trials, and visualizations of key pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.

Introduction

Migraine is a debilitating neurological disorder affecting a significant portion of the global population. The pathophysiology of migraine is complex, with the calcitonin gene-related peptide (CGRP) playing a crucial role in the transmission of pain signals and vasodilation associated with migraine attacks.[2][3] Vazegepant (also known as zavegepant) is a high-affinity, selective antagonist of the CGRP receptor, effectively blocking the actions of CGRP and thereby alleviating migraine symptoms.[3][4] The development of stable isotope labeled (SIL) analogues of Vazegepant is instrumental for pharmacokinetic, metabolism, and

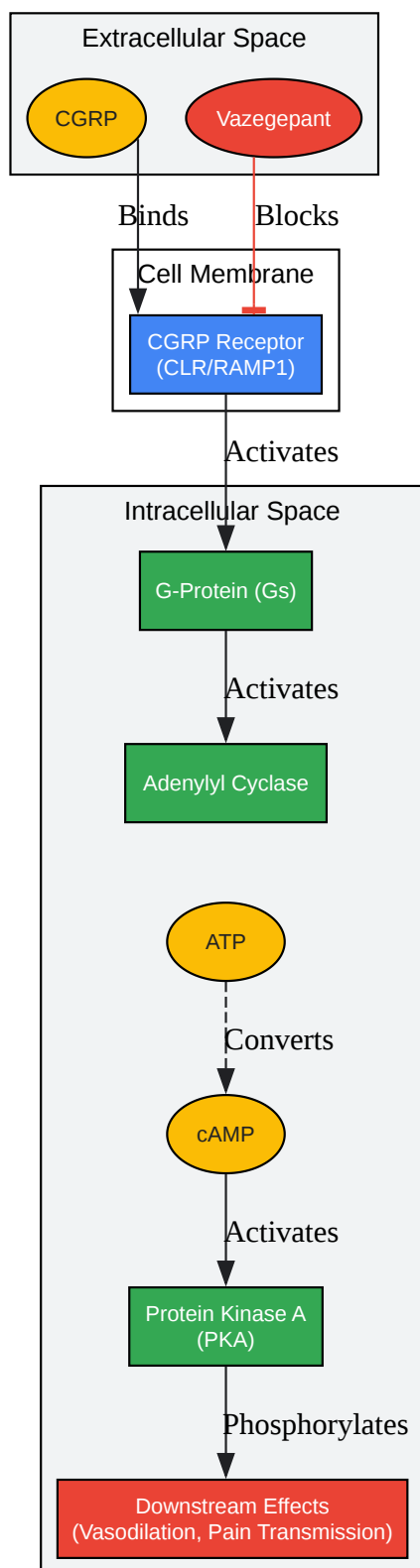
quantitative bioanalytical studies, providing essential data for regulatory submissions and a deeper understanding of the drug's behavior in biological systems.^{[1][5]}

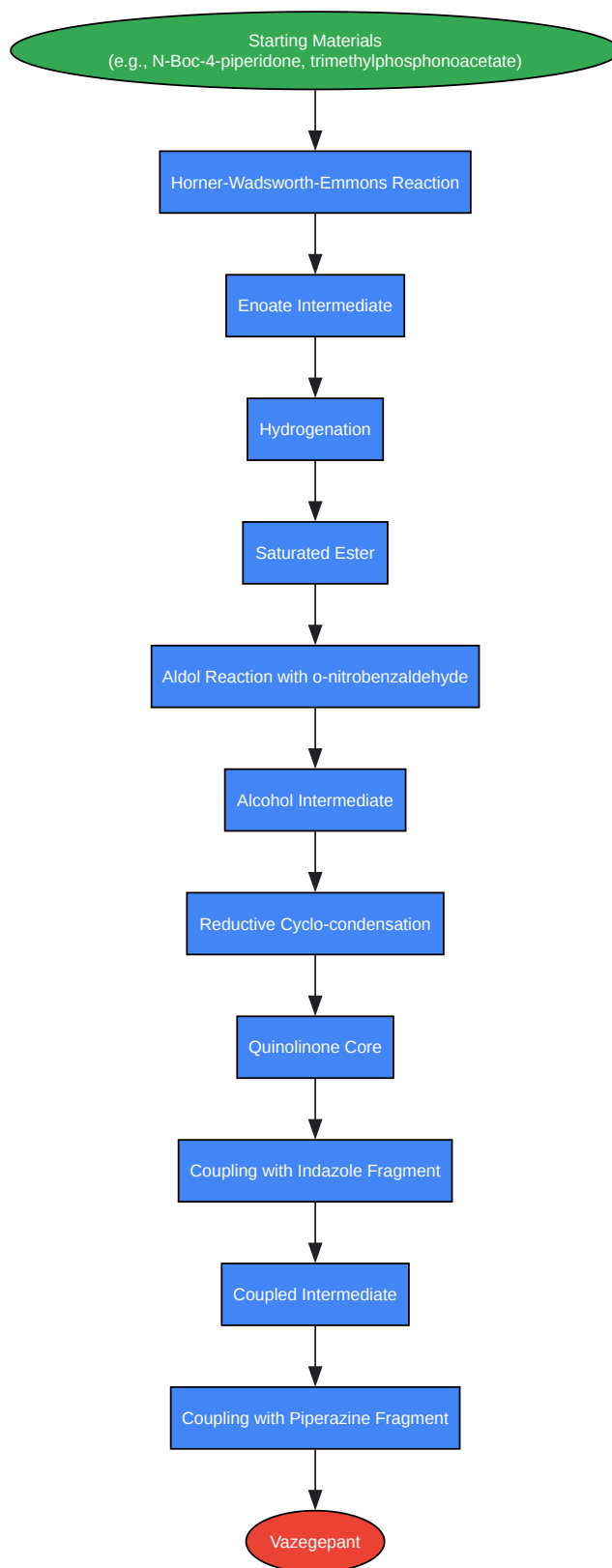
Mechanism of Action

Vazegapant exerts its therapeutic effect by competitively and reversibly inhibiting the CGRP receptor.^[6] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).^[6] The binding of CGRP to its receptor, primarily located on vascular smooth muscle cells in meningeal arteries and neurons within the trigeminal system, initiates a signaling cascade.^[6]

This cascade predominantly involves the coupling of the receptor to the Gs alpha subunit (G α s) of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).^{[6][7][8]} Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to vasodilation and the transmission of pain signals.^{[6][7][8]} Vazegapant, by blocking the binding of CGRP, prevents this signaling cascade, thereby mitigating the physiological events that lead to a migraine attack.

CGRP Signaling Pathway





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